7-Fluoro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one
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Overview
Description
7-Fluoro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one is a heterocyclic compound that features a pyrrolo-pyridine core structure with a fluorine atom at the 7th position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with ethyl fluoroacetate in the presence of a base, followed by cyclization and subsequent oxidation to yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding pyridine derivatives.
Reduction: Formation of reduced pyrrolo-pyridine derivatives.
Substitution: Formation of substituted pyrrolo-pyridine derivatives with various functional groups.
Scientific Research Applications
7-Fluoro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Fluoro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. This interaction can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Shares a similar core structure but lacks the fluorine atom.
1H-pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a similar structure but different nitrogen positioning.
5-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine: A fluorinated derivative with a different substitution pattern.
Uniqueness: 7-Fluoro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one is unique due to the presence of the fluorine atom at the 7th position, which significantly influences its chemical reactivity and biological activity. This fluorine substitution enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C7H5FN2O |
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Molecular Weight |
152.13 g/mol |
IUPAC Name |
7-fluoro-1,3-dihydropyrrolo[2,3-c]pyridin-2-one |
InChI |
InChI=1S/C7H5FN2O/c8-7-6-4(1-2-9-7)3-5(11)10-6/h1-2H,3H2,(H,10,11) |
InChI Key |
NTCCXQKWGVIPDI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=NC=C2)F)NC1=O |
Origin of Product |
United States |
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